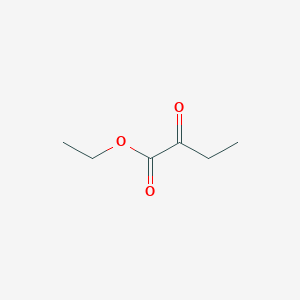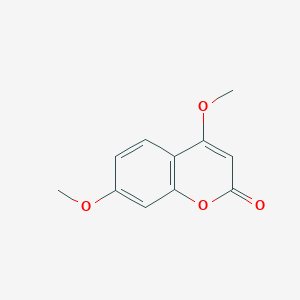
4,7-Dimethoxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethoxycoumarin is a naturally occurring compound that belongs to the coumarin family. It is found in various plants and has been used in traditional medicine for its anticoagulant and anti-inflammatory properties. In recent years, this compound has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of 4,7-dimethoxycoumarin is not fully understood, but it is believed to exert its biological effects through various pathways. It has been reported to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes, in animal models of inflammation. In addition, this compound has been reported to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,7-dimethoxycoumarin in lab experiments is its availability and low cost. It can be easily synthesized and purified, making it a convenient compound to work with. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on 4,7-dimethoxycoumarin. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. In addition, further studies are needed to elucidate the mechanism of action of this compound and its effects on various biological pathways. Finally, there is a need for the development of new synthesis methods and derivatives of this compound to improve its properties and potential applications.
Synthesis Methods
4,7-Dimethoxycoumarin can be synthesized through various methods, including the Pechmann condensation reaction, the Knoevenagel condensation reaction, and the Perkin reaction. The Pechmann condensation reaction is the most commonly used method, which involves the condensation of resorcinol and ethyl acetoacetate in the presence of a catalyst, such as sulfuric acid. The reaction yields this compound as the main product.
Scientific Research Applications
4,7-Dimethoxycoumarin has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and anticoagulant effects. In addition, this compound has been found to have potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and diabetes.
properties
CAS RN |
17575-27-8 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-13-7-3-4-8-9(14-2)6-11(12)15-10(8)5-7/h3-6H,1-2H3 |
InChI Key |
UOOULHJCQCLGGT-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



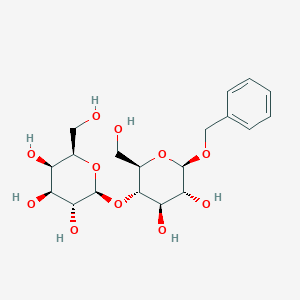
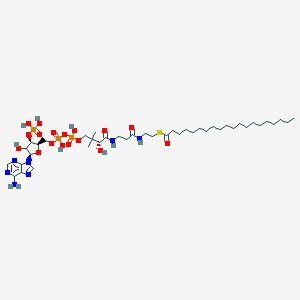


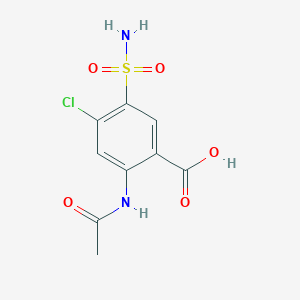

![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)
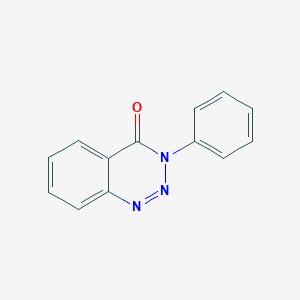

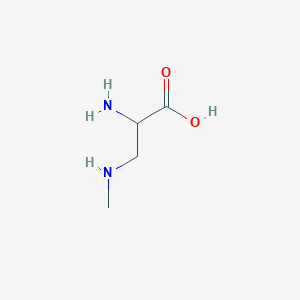
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B100446.png)


